(5-(Furan-2-yl)pyridin-3-yl)methanol

Lipophilicity Regioisomer Comparison Chromatographic Behavior

(5-(Furan-2-yl)pyridin-3-yl)methanol (CAS 887973-98-0) is a heterocyclic alcohol with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g·mol⁻¹, composed of a furan ring coupled at the 5-position of a pyridine ring bearing a hydroxymethyl group at the 3-position. It is commercially supplied at 95–98% purity and is explicitly cited as a key intermediate in EP2022793A1 (Taisho Pharmaceutical Co.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 887973-98-0
Cat. No. B1630202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Furan-2-yl)pyridin-3-yl)methanol
CAS887973-98-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CO
InChIInChI=1S/C10H9NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2
InChIKeyNMFJKAUCYZMNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (5-(Furan-2-yl)pyridin-3-yl)methanol (CAS 887973-98-0) – A Patent-Validated Heterocyclic Building Block


(5-(Furan-2-yl)pyridin-3-yl)methanol (CAS 887973-98-0) is a heterocyclic alcohol with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g·mol⁻¹, composed of a furan ring coupled at the 5-position of a pyridine ring bearing a hydroxymethyl group at the 3-position . It is commercially supplied at 95–98% purity and is explicitly cited as a key intermediate in EP2022793A1 (Taisho Pharmaceutical Co. Ltd.) for constructing pharmacologically active heterocyclic scaffolds [1]. Its value proposition centers on its specific regioisomeric identity, which distinguishes it from the 6-furyl, 2-pyridylmethanol, and furan-2-yl(phenyl)methanol analogs that populate this chemical space.

Why Regioisomeric Substitution Fails for (5-(Furan-2-yl)pyridin-3-yl)methanol: Positional Precision Matters


Simple isosteric or regioisomeric replacement of this building block can alter both synthetic trajectory and biological outcome. The furan-2-yl-(phenyl)-3-pyridylmethanol congeners, for instance, are entirely devoid of CYP19 (aromatase) inhibitory activity (IC₅₀ > 100 µM) whereas the benzofuran analogs achieve IC₅₀ values of 1.3–25.1 µM, demonstrating that even benzene-ring insertion at the bridging position abolishes target engagement [1]. In the antimalarial pyridyl-furan series, relocating the endocyclic nitrogen from the isoquinoline to the pyridine-6-position and modifying the benzamide substituent improved potency 250-fold (EC₅₀ from 5.5 µM for OGHL250 to 0.022 µM for WEHI-518) [2]. These findings underscore that the precise 5-(furan-2-yl)-3-(hydroxymethyl)pyridine connectivity is not interchangeable with its 6-furyl, 2-pyridylmethanol, or alpha-substituted isomers without risking loss of synthetic fidelity or pharmacological activity.

Quantitative Differentiation Evidence: (5-(Furan-2-yl)pyridin-3-yl)methanol vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 5-(Furan-2-yl)pyridin-3-yl)methanol vs. 6-(Furan-2-yl)pyridin-3-yl)methanol Regioisomer

The 5-(furan-2-yl) substitution pattern confers markedly higher predicted lipophilicity compared to the 6-(furan-2-yl) regioisomer. (5-(Furan-2-yl)pyridin-3-yl)methanol has a predicted LogP of 1.83 , whereas (6-(furan-2-yl)pyridin-3-yl)methanol (CAS 884507-37-3) exhibits a measured/calculated LogP of 0.7 . This 2.6-fold difference in partition coefficient has direct implications for reversed-phase chromatographic retention, membrane permeability in cell-based assays, and solubility in organic reaction media, making the two regioisomers non-interchangeable for applications requiring specific logD windows.

Lipophilicity Regioisomer Comparison Chromatographic Behavior

Patent-Validated Intermediate Status: Explicit Exemplification in EP2022793A1 vs. Absence of Closest Regioisomers

EP2022793A1 (Taisho Pharmaceutical) explicitly cites (5-(furan-2-yl)pyridin-3-yl)methanol as a synthetic intermediate at page/column 96 for the preparation of heterocyclic compounds with therapeutic activity [1]. A search of the same patent document reveals no exemplification of the regioisomers (6-(furan-2-yl)pyridin-3-yl)methanol or (5-(pyridin-3-yl)furan-2-yl)methanol, nor the alpha-substituted isomer furan-2-yl(pyridin-3-yl)methanol [2]. This establishes a documented, patent-grade precedent for the 5-furyl-3-pyridylmethanol connectivity that its closest commercially available analogs lack.

Patent Intermediate Pharmaceutical Synthesis Regioisomeric Specificity

Synthetic Route Definition: Suzuki-Miyaura Coupling from (5-Bromopyridin-3-yl)methanol

A defined synthetic route to (5-(furan-2-yl)pyridin-3-yl)methanol proceeds via Suzuki-Miyaura cross-coupling of (5-bromopyridin-3-yl)methanol with 2-furanboronic acid, yielding the target compound as a yellow oil after flash chromatographic purification (chloroform:methanol gradient) . This contrasts with the alternative regioisomer (5-(pyridin-3-yl)furan-2-yl)methanol, which is synthesized from 5-bromo-2-furaldehyde and pyridin-3-ylboronic acid under different catalytic conditions (Pd(PPh₃)₄, NaBH₄, Na₂CO₃, MeOH/DME/EtOH) . The divergent starting materials and catalytic systems mean that sourcing the correct regioisomer avoids the need for re-optimization of coupling conditions and purification protocols.

Suzuki-Miyaura Coupling Synthetic Accessibility Building Block Versatility

CYP19 Aromatase SAR Context: Furanyl-Pyridylmethanol Scaffold as a Defined Negative Control

In a comparative aromatase (CYP19) inhibition study using human placental microsomes, furan-2-yl-(phenyl)-3-pyridylmethanol derivatives—which contain a phenyl bridge between the furan and the pyridylmethanol moiety—were completely devoid of inhibitory activity, whereas the corresponding benzofuran-2-yl-(phenyl)-3-pyridylmethanol analogs showed IC₅₀ values of 1.3–25.1 µM, comparable to or better than aminoglutethimide (IC₅₀ = 18.5 µM) [1]. The study concluded that the benzene ring of the benzofuran component is essential for enzyme binding. As (5-(Furan-2-yl)pyridin-3-yl)methanol lacks both the fused benzene ring (benzofuran) and the phenyl bridge, it represents a further stripped-down analog that can serve as a defined negative-control building block for SAR campaigns targeting CYP19 or related P450 enzymes.

CYP19 Aromatase Structure-Activity Relationship Negative Control

PI4KIIIB Antimalarial Series: Pyridyl-Furan Core as a Validated Starting Point for Lead Optimization

A phenotypic screen of the Merck KGaA Open Global Health Library identified the pyridyl-furan compound OGHL250 as a dual inhibitor of P. falciparum blood-stage growth and red blood cell invasion (EC₅₀ = 5.5 µM for growth; invasion EC₅₀ below 50% cutoff) [1]. Medicinal chemistry optimization of the OGHL250 chemotype—which shares the pyridyl-furan core connectivity with the target compound—yielded WEHI-518 with a 250-fold improvement in potency (EC₅₀ = 0.022 µM against blood-stage parasites). Resistance selection and cross-resistance profiling with MMV396797 and KDU731 confirmed PfPI4KIIIB as the molecular target [1]. While (5-(furan-2-yl)pyridin-3-yl)methanol is not itself the active antimalarial, its core scaffold is the validated starting point from which the OGHL250→WEHI-518 optimization campaign was launched, making it a strategic procurement choice for groups pursuing PfPI4KIIIB inhibitor development.

Antimalarial Drug Discovery PfPI4KIIIB Kinase Lead Optimization

Evidence-Backed Application Scenarios for (5-(Furan-2-yl)pyridin-3-yl)methanol Procurement


Pharmaceutical Intermediate for Heterocyclic Compound Libraries (Patent EP2022793A1 Track)

Research groups expanding on the Taisho Pharmaceutical patent family (EP2022793A1) require the explicitly exemplified (5-(furan-2-yl)pyridin-3-yl)methanol to construct the heterocyclic scaffolds claimed therein. Substituting the 6-furyl or alpha-substituted regioisomers introduces unvalidated structural variables that may fall outside the patent's exemplified claims, complicating freedom-to-operate assessments and synthetic reproducibility [1].

CYP19 Aromatase Inhibitor SAR Campaigns (Negative Control Scaffold)

Medicinal chemistry teams designing benzofuran-based CYP19 inhibitors can employ this compound as a furan-only, benzene-ring-devoid building block to generate matched molecular pairs that confirm the essential contribution of the benzofuran benzene ring to target engagement. The Saberi et al. (2005) data showing complete loss of activity upon benzene ring removal (IC₅₀ > 100 µM vs. 1.3–25.1 µM) provides the quantitative benchmark for such control experiments [2].

PfPI4KIIIB Antimalarial Lead Optimization Starting Point

The pyridyl-furan core that constitutes this building block is the validated starting scaffold from which the OGHL250→WEHI-518 optimization campaign achieved a 250-fold potency gain (EC₅₀ from 5.5 µM to 0.022 µM). Groups pursuing novel PfPI4KIIIB inhibitors can procure this building block to elaborate their own focused libraries around the core, leveraging the established resistance-mutation cross-validation (E1316D in PfPI4KIIIB) that genetically confirms the target [3].

Regioisomer-Dependent Physicochemical Optimization (LogP-Driven Design)

For projects where lipophilicity is a critical design parameter, the 2.6-fold LogP difference between (5-(furan-2-yl)pyridin-3-yl)methanol (LogP = 1.83) and (6-(furan-2-yl)pyridin-3-yl)methanol (LogP = 0.7) enables deliberate tuning of compound polarity without altering molecular formula. This differentiation is directly actionable in parallel medicinal chemistry where matched regioisomeric pairs are used to probe LogP-dependent ADMET properties .

Quote Request

Request a Quote for (5-(Furan-2-yl)pyridin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.